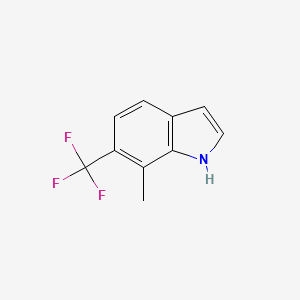

7-Methyl-6-(trifluoromethyl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methyl-6-(trifluoromethyl)-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C10H8F3N and its molecular weight is 199.176. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Overview

7-Methyl-6-(trifluoromethyl)-1H-indole is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and properties. This compound, characterized by its trifluoromethyl group, exhibits significant biological activities that make it valuable in medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

The trifluoromethyl group in this compound enhances lipophilicity and bioavailability, making it a promising candidate for drug development. Research indicates that compounds with trifluoromethyl groups often exhibit improved pharmacological profiles.

- Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their effectiveness against various cancer cell lines, demonstrating potential as anticancer agents .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. The presence of the trifluoromethyl group is thought to enhance its ability to disrupt microbial membranes, leading to increased efficacy against bacterial strains .

Agrochemicals

The unique properties of this compound have led to its exploration in agricultural applications. Its ability to act as a pesticide or herbicide is under investigation, particularly for its effectiveness against resistant strains of pests.

- Pesticidal Activity : Research has indicated that indole derivatives can be effective against various agricultural pests. The trifluoromethyl substitution may contribute to enhanced activity and selectivity .

Material Science

In material science, the incorporation of trifluoromethyl groups in polymers and coatings can significantly alter their physical properties.

- Fluorinated Polymers : The use of this compound in the synthesis of fluorinated polymers has been explored due to their unique thermal stability and chemical resistance . These materials are valuable in applications requiring durability and resistance to harsh environments.

Case Study 1: Anticancer Research

A study conducted by researchers at a prominent university explored the anticancer effects of various indole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Pesticide Development

Another research project focused on the development of new agrochemicals based on indole derivatives. In this study, this compound was tested against common agricultural pests. The findings revealed that this compound exhibited a higher mortality rate compared to traditional pesticides, suggesting its potential as an effective alternative .

Propriétés

Numéro CAS |

1360885-98-8 |

|---|---|

Formule moléculaire |

C10H8F3N |

Poids moléculaire |

199.176 |

Nom IUPAC |

7-methyl-6-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C10H8F3N/c1-6-8(10(11,12)13)3-2-7-4-5-14-9(6)7/h2-5,14H,1H3 |

Clé InChI |

JCXMAPURBMNAGC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1NC=C2)C(F)(F)F |

Synonymes |

1H-Indole, 7-Methyl-6-(trifluoroMethyl)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.